molecular formula C16H30N2O2 B3331348 tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate CAS No. 812690-36-1

tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate

Cat. No. B3331348
CAS RN: 812690-36-1
M. Wt: 282.42 g/mol
InChI Key: HCYVBUAUJVKTHW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate is an organocatalyst used in organic synthesis as a chiral ligand. It is a tert-butyl ester of piperidine-1-carboxylic acid, and is often abbreviated as t-BuCPM. This compound is used in a variety of reactions, including asymmetric hydrogenation, cycloaddition and conjugate addition reactions, and has been shown to be a powerful tool in organic synthesis.

Mechanism of Action

Tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate acts as a chiral ligand in many organic reactions. It binds to the transition metal catalyst, forming a complex that is able to selectively activate the substrate. This enables the reaction to proceed in a highly selective manner, allowing for the synthesis of chiral compounds.
Biochemical and Physiological Effects
Tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of organic compounds, including amino acids and peptides, which may have biological activity.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate has several advantages in terms of its use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also a highly selective catalyst for a variety of organic reactions. However, it is not as effective in some reactions as other chiral ligands, and it is also not as stable as some other chiral ligands.

Future Directions

There are several potential future directions for the use of tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate. These include further investigation into its use as a catalyst in asymmetric hydrogenation and other organic reactions, as well as its use in the synthesis of other organic compounds, such as peptides and amino acids. Additionally, further research into the stability and selectivity of the ligand could be beneficial. Finally, further study into its potential biological activity could provide insight into its potential therapeutic uses.

Scientific Research Applications

Tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric hydrogenation reactions, as well as in cycloaddition and conjugate addition reactions. It has also been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides.

properties

IUPAC Name

tert-butyl 4-(cyclopentylmethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)17-12-13-6-4-5-7-13/h13-14,17H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYVBUAUJVKTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656264
Record name tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate

CAS RN

812690-36-1
Record name tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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